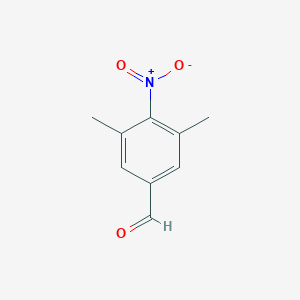
3,5-Dimethyl-4-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Pathways
3,5-Dimethyl-4-nitrobenzaldehyde can be synthesized through several methods, including:
- Nitration of Dimethylbenzaldehyde : Nitration of 3,5-dimethylbenzaldehyde using nitric acid.
- Vilsmeier-Haack Reaction : Utilizing phosphorous oxychloride and dimethylbenzene derivatives.
- Oxidation of Dimethylphenol : Oxidizing 3,5-dimethylphenol to obtain the corresponding aldehyde.
Applications in Organic Synthesis
1. Precursor for Other Compounds
- Schiff Bases and Hemiaminals : this compound is often used to form Schiff bases with primary amines and hemiaminals through condensation reactions. These derivatives exhibit diverse biological activities and are important in drug design .
2. Synthesis of Nitro Compounds
- It serves as a precursor for synthesizing various nitro-substituted compounds that are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry
1. Xanthine Oxidase Inhibition
- Research indicates that derivatives like 3,4-dihydroxy-5-nitrobenzaldehyde (related to this compound) exhibit potent inhibition of xanthine oxidase (XO), which is crucial for treating hyperuricemia and gout. The compound demonstrated an IC₅₀ value of 3 μM, showing potential as a therapeutic agent .
2. Antioxidant Properties
- The compound has been shown to scavenge free radicals effectively, contributing to its potential use in formulations aimed at reducing oxidative stress .
Material Science
1. Polymer Chemistry
- This compound can be utilized in the synthesis of polymeric materials where it acts as a cross-linking agent or functional group modifier.
Case Studies
Propriétés
Numéro CAS |
18515-18-9 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3,5-dimethyl-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3 |
Clé InChI |
SJMJTTXKHFIOEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C=O |
SMILES canonique |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C=O |
Synonymes |
3,5-DiMethyl-4-nitrobenzaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















